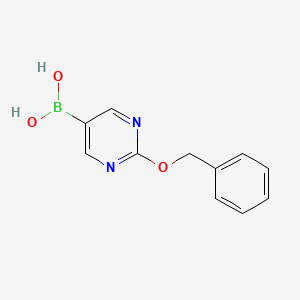

2-Benzyloxypyrimidine-5-boronic acid

Description

Properties

IUPAC Name |

(2-phenylmethoxypyrimidin-5-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BN2O3/c15-12(16)10-6-13-11(14-7-10)17-8-9-4-2-1-3-5-9/h1-7,15-16H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYHDQODLSLRGRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=C(N=C1)OCC2=CC=CC=C2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80675159 | |

| Record name | [2-(Benzyloxy)pyrimidin-5-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80675159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217500-86-1 | |

| Record name | B-[2-(Phenylmethoxy)-5-pyrimidinyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1217500-86-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [2-(Benzyloxy)pyrimidin-5-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80675159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of 2-Benzyloxypyrimidine-5-boronic acid

An In-depth Technical Guide to the Synthesis of 2-Benzyloxypyrimidine-5-boronic acid

For Researchers, Scientists, and Drug Development Professionals

This guide details a primary synthetic pathway for this compound, a valuable reagent in medicinal chemistry and organic synthesis. The synthesis involves a two-step process: the initial preparation of 2-Benzyloxy-5-bromopyrimidine followed by a lithium-halogen exchange and subsequent borylation to yield the target boronic acid.

Core Synthesis Pathway

The is achieved through a two-step reaction sequence commencing with 5-bromo-2-chloropyrimidine. The first step involves a nucleophilic substitution of the chlorine atom with a benzyloxy group. The subsequent step is a lithium-halogen exchange at the 5-position, followed by reaction with a borate ester to furnish the desired boronic acid.

Caption: Overall synthesis pathway for this compound.

Experimental Protocols

The following sections provide detailed experimental procedures for the key steps in the .

Step 1: Synthesis of 2-Benzyloxy-5-bromopyrimidine

This procedure outlines the conversion of 5-bromo-2-chloropyrimidine to 2-Benzyloxy-5-bromopyrimidine.

Methodology:

-

To a flask, sequentially add 5-bromo-2-chloropyrimidine (3.00 g, 15.51 mmol), benzyl alcohol (1.84 g, 17.06 mmol), and dimethylformamide (DMF, 10 mL) at room temperature.[1]

-

Add potassium tert-butoxide (2.82 g, 23.26 mmol) to the mixture in portions.[1]

-

Stir the reaction mixture at room temperature for 2 hours.[1]

-

Upon completion of the reaction, add water to the mixture.

-

Filter the resulting precipitate to yield the pure product.

Quantitative Data:

| Reactant | Molecular Weight ( g/mol ) | Amount (g) | Moles (mmol) |

| 5-Bromo-2-chloropyrimidine | 193.41 | 3.00 | 15.51 |

| Benzyl alcohol | 108.14 | 1.84 | 17.06 |

| Potassium tert-butoxide | 112.21 | 2.82 | 23.26 |

| Product | Molecular Weight ( g/mol ) | Yield (g) | Yield (%) |

| 2-Benzyloxy-5-bromopyrimidine | 265.11 | 2.10 | 51 |

Step 2: Synthesis of this compound

This procedure details the conversion of 2-Benzyloxy-5-bromopyrimidine to this compound via a lithium-halogen exchange and borylation. This protocol is based on analogous syntheses of other pyrimidine-5-boronic acids.[2][3][4]

Methodology:

-

Dissolve 2-Benzyloxy-5-bromopyrimidine in anhydrous tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to -78 °C using a dry ice/acetone bath.[2]

-

Add n-butyllithium (n-BuLi) in hexanes dropwise to the stirred solution, maintaining the temperature at -78 °C for a sufficient time to ensure complete lithium-halogen exchange.[2]

-

Add triisopropyl borate dropwise to the reaction mixture at -78 °C.[2]

-

Allow the reaction to slowly warm to room temperature and stir overnight.[2]

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.[2]

-

Extract the mixture with an organic solvent such as ethyl acetate.[2]

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[2]

-

Purify the crude product, typically by recrystallization or column chromatography, to afford this compound as a solid.[2]

Quantitative Data (Estimated):

Yields for this type of transformation can vary. The following data is based on typical yields for analogous reactions.

| Reactant | Molecular Weight ( g/mol ) | Starting Moles (mmol) |

| 2-Benzyloxy-5-bromopyrimidine | 265.11 | 1.0 |

| n-Butyllithium | 64.06 | 1.1 |

| Triisopropyl borate | 188.08 | 1.2 |

| Product | Molecular Weight ( g/mol ) | Estimated Yield (%) |

| This compound | 230.03 | 60-75 |

Experimental Workflow

Caption: Detailed experimental workflow for the two-step synthesis.

References

- 1. 2-BENZYLOXY-5-BROMO-PYRIMIDINE | 742058-39-5 [chemicalbook.com]

- 2. benchchem.com [benchchem.com]

- 3. US20140330008A1 - Process for the preparation of boronic acid intermediates - Google Patents [patents.google.com]

- 4. CN102399235A - Synthesis method of 2-amino-5-pyrimidine pinacol borate - Google Patents [patents.google.com]

physicochemical properties of 2-Benzyloxypyrimidine-5-boronic acid

Introduction

2-Methoxypyrimidine-5-boronic acid is a key building block in medicinal chemistry and organic synthesis. The pyrimidine scaffold is a fundamental heterocyclic motif found in numerous biologically active compounds, including kinase inhibitors and other therapeutic agents. The boronic acid functionality allows for versatile carbon-carbon bond formation through Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex molecular architectures. This guide details the physicochemical properties, synthesis, and reactivity of 2-Methoxypyrimidine-5-boronic acid.

Physicochemical Properties

The following table summarizes the known and computed physicochemical properties of 2-Methoxypyrimidine-5-boronic acid.

| Property | Value | Reference |

| Molecular Formula | C₅H₇BN₂O₃ | [1] |

| Molecular Weight | 153.93 g/mol | [1] |

| Appearance | White to off-white solid | |

| Melting Point | 161 °C (decomposes) | |

| pKa | Not Experimentally Determined | |

| Solubility | Soluble in water. | |

| LogP (Computed) | -0.6 |

Synthesis and Experimental Protocols

The synthesis of 2-Methoxypyrimidine-5-boronic acid is typically achieved through a lithium-halogen exchange reaction on a brominated pyrimidine precursor, followed by quenching with a borate ester.

Synthesis of 2-Methoxypyrimidine-5-boronic acid

A common synthetic route starts from 5-bromo-2-methoxypyrimidine. The following is a representative experimental protocol.

Materials:

-

5-bromo-2-methoxypyrimidine

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Triisopropyl borate

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 5-bromo-2-methoxypyrimidine (1.0 eq) in anhydrous THF in a flame-dried, three-necked round-bottom flask under an inert argon atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 eq) dropwise to the stirred solution, maintaining the temperature at -78 °C.

-

Stir the reaction mixture at -78 °C for 1 hour to ensure complete lithium-halogen exchange.

-

Add triisopropyl borate (1.2 eq) dropwise to the reaction mixture at -78 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of 1M HCl.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography to obtain 2-Methoxypyrimidine-5-boronic acid.

General Protocol for Suzuki-Miyaura Cross-Coupling

2-Methoxypyrimidine-5-boronic acid is a versatile coupling partner in Suzuki-Miyaura reactions. A general protocol is provided below.

Materials:

-

Aryl or heteroaryl halide (1.0 eq)

-

2-Methoxypyrimidine-5-boronic acid (1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, 2.0 eq)

-

Solvent (e.g., 1,4-dioxane/water, toluene, or DMF)

Procedure:

-

In a reaction vessel, combine the aryl/heteroaryl halide, 2-Methoxypyrimidine-5-boronic acid, palladium catalyst, and base.

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

-

Add the degassed solvent to the reaction mixture.

-

Heat the reaction to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

-

Cool the reaction to room temperature and dilute with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the desired coupled product.

Stability and Reactivity

Boronic acids, including 2-Methoxypyrimidine-5-boronic acid, are known to have certain stability considerations.[2]

-

Dehydration: Boronic acids can undergo intermolecular dehydration to form cyclic trimeric anhydrides known as boroxines. This process is often reversible in the presence of water.

-

Oxidation: The boronic acid functional group can be susceptible to oxidation.

-

Protodeboronation: Cleavage of the carbon-boron bond can occur under certain conditions, such as acidic or basic environments and elevated temperatures.

Proper storage in a cool, dry, and dark place under an inert atmosphere is recommended to maintain the integrity of the compound.

Biological Significance and Applications

The pyrimidine moiety is a cornerstone in the development of pharmaceuticals. Pyrimidine derivatives exhibit a wide range of biological activities, including but not limited to, kinase inhibition for anticancer therapies.[3] The ability to readily synthesize novel pyrimidine-containing compounds using 2-Methoxypyrimidine-5-boronic acid makes it a valuable tool in drug discovery and development for creating libraries of compounds for high-throughput screening.

Visualizations

Synthesis Workflow

Caption: Synthetic pathway for 2-Methoxypyrimidine-5-boronic acid.

Suzuki-Miyaura Coupling Cycle

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

2-Benzyloxypyrimidine-5-boronic acid chemical structure and analysis

This technical guide provides a comprehensive overview of 2-Benzyloxypyrimidine-5-boronic acid, a key intermediate in medicinal chemistry and organic synthesis. The document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical structure, properties, synthesis, and analysis.

Chemical Structure and Properties

This compound is an organic compound featuring a pyrimidine ring substituted with a benzyloxy group at the 2-position and a boronic acid group at the 5-position. Boronic acids are organic compounds related to boric acid where one hydroxyl group is replaced by an alkyl or aryl group.[1] They are widely used in organic chemistry, most notably in the Suzuki-Miyaura cross-coupling reaction to form carbon-carbon bonds.[2][3]

The key structural features of this molecule make it a valuable building block in the synthesis of more complex molecules, particularly in the development of novel pharmaceuticals. Pyrimidine derivatives, in particular, are of great interest to medicinal chemists as they are present in many biologically active compounds.[2]

Table 1: Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₁BN₂O₃ | |

| Molecular Weight | 229.03 g/mol | |

| IUPAC Name | (2-(benzyloxy)pyrimidin-5-yl)boronic acid | |

| Purity (typical) | ≥96% | [4] |

Note: The pinacol ester of this compound, this compound, pinacol ester, has a molecular weight of 312.17 g/mol .[4]

Synthesis Pathway

The synthesis of aryl boronic acids like this compound typically involves a lithium-halogen exchange reaction on an appropriately substituted aryl halide, followed by reaction with a trialkyl borate.[5][6][7] In this case, the starting material would be 5-bromo-2-benzyloxypyrimidine.

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis

-

Preparation: Dissolve 5-bromo-2-benzyloxypyrimidine in anhydrous tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (n-BuLi) in hexanes dropwise to the stirred solution. Maintain the temperature at -78 °C for approximately one hour to ensure complete lithium-halogen exchange.[6]

-

Borylation: Add triisopropyl borate dropwise to the reaction mixture at -78 °C. Allow the reaction to slowly warm to room temperature and stir overnight.[6]

-

Quenching and Workup: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.[6]

-

Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield the final this compound.

Chemical Analysis

The structural confirmation and purity assessment of this compound are typically performed using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

NMR Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For boronic acids, both ¹H NMR and ¹¹B NMR are particularly informative.

¹H NMR Spectroscopy: The ¹H NMR spectrum will show characteristic signals for the protons on the pyrimidine ring, the benzyloxy group, and the hydroxyl groups of the boronic acid. The chemical shifts will be influenced by the electronic environment of each proton.

¹¹B NMR Spectroscopy: ¹¹B NMR is a convenient method for monitoring the pKa of boronic acids and their binding to diols.[8][9] The chemical shift of the boron atom provides information about its coordination state. The pKa of a typical boronic acid is around 9, but this can change in the presence of diols as they form tetrahedral boronate complexes.[1][8]

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve a small amount of the synthesized this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard NMR spectrometer (e.g., 400 MHz).

-

¹¹B NMR Acquisition: Acquire the ¹¹B NMR spectrum. The chemical shifts are typically referenced to an external standard.

-

Data Analysis: Integrate the signals and analyze the chemical shifts and coupling constants to confirm the structure of the molecule.

Mass Spectrometry

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. The analysis of boronic acids by mass spectrometry can be complicated by their tendency to form cyclic anhydrides (boroxines), especially in the gas phase at high temperatures.[10]

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is well-suited for the analysis of polar and non-volatile compounds like boronic acids, often allowing for direct analysis without derivatization.[10] Electrospray ionization (ESI) is a common ionization technique for this purpose.

Experimental Protocol: LC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent mixture, such as acetonitrile and water.

-

Chromatographic Separation: Inject the sample onto a reverse-phase HPLC column (e.g., C18). Use a gradient elution with a mobile phase consisting of acetonitrile and water with a small amount of an additive like ammonium acetate.[11]

-

Mass Spectrometric Detection: Analyze the eluent using a mass spectrometer equipped with an ESI source. In negative ion mode, the deprotonated molecule [M-H]⁻ would be expected.[10]

-

Data Analysis: The resulting mass spectrum will show the mass-to-charge ratio (m/z) of the parent ion, confirming the molecular weight of the compound. Fragmentation data can provide further structural information.[10]

Applications in Suzuki-Miyaura Cross-Coupling

A primary application of this compound is its use in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a versatile method for forming C-C bonds between an organoboron compound and an organohalide.[12] Pyrimidine-containing biaryl structures, which can be synthesized using this method, are important scaffolds in many drug discovery programs.[13]

The general mechanism involves three key steps: oxidative addition of the organohalide to the palladium(0) catalyst, transmetalation of the organic group from the boronic acid to the palladium complex, and reductive elimination to form the final product and regenerate the catalyst.[2]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

- 1. Boronic acid - Wikipedia [en.wikipedia.org]

- 2. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. This compound, pinacol ester [cymitquimica.com]

- 5. 5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. par.nsf.gov [par.nsf.gov]

- 9. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 12. Alexis Paskach–Understanding the Suzuki-Miyaura (SM) Reaction via WebMO Calculations | East Central IL ACS Undergraduate Research Conference - University of Illinois at Urbana-Champaign [publish.illinois.edu]

- 13. Discovery of novel pyrimidine molecules containing boronic acid as VCP/p97 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Stability and Storage of 2-Benzyloxypyrimidine-5-boronic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-Benzyloxypyrimidine-5-boronic acid. While specific quantitative stability data for this compound is not extensively available in the public domain, this document outlines the known degradation pathways for arylboronic acids, provides recommended handling and storage protocols based on closely related analogs, and details general methodologies for stability assessment.

Core Concepts: The Inherent Instability of Arylboronic Acids

Arylboronic acids, including this compound, are versatile reagents in organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions. However, their utility is intrinsically linked to their stability. Several degradation pathways can compromise the purity and reactivity of these compounds. The primary routes of degradation include:

-

Dehydration: Boronic acids can undergo intermolecular dehydration to form cyclic trimeric anhydrides known as boroxines. This process is often reversible upon the addition of water.

-

Oxidation: The carbon-boron bond is susceptible to oxidation, which can lead to the formation of phenolic byproducts. This degradation can be initiated by atmospheric oxygen and is a significant concern for long-term storage.

-

Protodeboronation: This pathway involves the cleavage of the carbon-boron bond and its replacement with a hydrogen atom. Protodeboronation can be influenced by factors such as moisture, temperature, and pH.[1] Heteroaromatic boronic acids can be particularly prone to this degradation pathway.

Recommended Storage and Handling Conditions

To ensure the longevity and integrity of this compound, adherence to strict storage and handling protocols is paramount. The following recommendations are based on best practices for arylboronic acids and data from analogous compounds like 2,4-Dimethoxypyrimidine-5-boronic acid.[1]

Storage Conditions:

For optimal stability, this compound should be stored in a tightly sealed container in a dry and dark environment. Exposure to moisture and light should be minimized.

| Form | Storage Temperature | Estimated Shelf-Life | Notes |

| Solid Powder | -20°C | Up to 3 years | Recommended for long-term storage to minimize degradation.[1] |

| Solid Powder | 2-8°C | Shorter-term | Suitable for routine use, but -20°C is preferred for extended periods.[1] |

| In Solution | -80°C | Up to 6 months | Once in solution, freeze-thaw cycles should be avoided.[1] |

| In Solution | -20°C | Up to 1 month | For shorter-term storage of solutions.[1] |

Handling Precautions:

Due to the potential for irritation and the hygroscopic nature of boronic acids, proper personal protective equipment (PPE) should be worn at all times.

-

Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to prevent inhalation of dust.

-

Personal Protective Equipment: Wear safety glasses, chemical-resistant gloves, and a laboratory coat.

-

Hygroscopic Nature: Minimize exposure to atmospheric moisture. It is advisable to work with the compound in a dry environment, and containers should be securely sealed immediately after use.

Logical Workflow for Handling and Storage

Caption: Workflow for proper handling and storage of this compound.

Experimental Protocols for Stability Assessment

To ascertain the specific stability profile of this compound, forced degradation studies are recommended. These studies intentionally expose the compound to harsh conditions to identify potential degradation products and pathways.

Forced Degradation Study Protocol:

This protocol outlines a general approach for conducting forced degradation studies, which should be adapted based on the observed stability of the compound.

-

Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile, methanol).

-

Stress Conditions: Expose the sample solutions to the following conditions:

-

Acidic Hydrolysis: 0.1 M to 1 M HCl at room temperature to 60°C.

-

Basic Hydrolysis: 0.1 M to 1 M NaOH at room temperature to 60°C.

-

Oxidative Degradation: 3% to 30% H₂O₂ at room temperature.

-

Thermal Degradation: Store the solid compound at elevated temperatures (e.g., 40°C, 60°C, 80°C) with and without controlled humidity (e.g., 75% RH).

-

Photostability: Expose the solid compound and solutions to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[1]

-

-

Time Points: Sample the stressed solutions at various time points (e.g., 0, 2, 4, 8, 12, 24 hours).

-

Analysis: Analyze the samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, to quantify the remaining parent compound and detect any degradation products.

Degradation Pathways and Influencing Factors

Caption: Factors influencing the degradation pathways of this compound.

References

A Technical Guide to 2-Benzyloxypyrimidine-5-boronic Acid and Its Pinacol Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-benzyloxypyrimidine-5-boronic acid, with a particular focus on its more stable and commonly utilized pinacol ester derivative. Boronic acids and their esters are crucial reagents in modern organic synthesis, particularly in the formation of carbon-carbon bonds. The pyrimidine motif is a key structural component in a wide array of pharmaceuticals, making pyrimidine-containing building blocks like the title compound highly valuable in drug discovery and development.[1][2][3]

This document details the compound's identification, synthesis, and a key application in Suzuki-Miyaura cross-coupling reactions, complete with experimental protocols and workflow diagrams.

Identification and Physicochemical Data

While the free this compound is the parent compound, it is its pinacol ester that is more frequently encountered in chemical synthesis and commerce. This is largely due to the enhanced stability of boronate esters compared to their corresponding boronic acids.[4][5] Boronic acids can be susceptible to decomposition pathways such as oxidation and protodeboronation, which can impact their shelf-life and the consistency of reaction outcomes.[4] The pinacol ester serves as a stable, easy-to-handle surrogate that can either be used directly in cross-coupling reactions or hydrolyzed in situ to the more reactive boronic acid.[4]

The key identification and physicochemical data for this compound, pinacol ester are summarized in the table below.

| Identifier | Value | Reference |

| Compound Name | This compound, pinacol ester | [6] |

| CAS Number | 1218791-34-4 | [6] |

| Molecular Formula | C₁₇H₂₁BN₂O₃ | - |

| Molecular Weight | 312.17 g/mol | [6] |

| Purity | Typically ≥96% | [6] |

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of this compound, pinacol ester, and a representative protocol for its application in a Suzuki-Miyaura cross-coupling reaction.

The Miyaura borylation is a robust and widely used method for the synthesis of boronate esters from organic halides.[7] The following protocol describes the palladium-catalyzed cross-coupling of 5-bromo-2-benzyloxypyrimidine with bis(pinacolato)diboron.

Reaction Scheme:

-

5-bromo-2-benzyloxypyrimidine + Bis(pinacolato)diboron → this compound, pinacol ester

Materials and Reagents:

| Reagent | Molar Equiv. | Notes |

| 5-bromo-2-benzyloxypyrimidine | 1.0 | Starting material |

| Bis(pinacolato)diboron (B₂pin₂) | 1.1 - 1.5 | Boron source |

| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | 0.02 - 0.05 | Catalyst |

| Potassium Acetate (KOAc) | 3.0 | Base |

| 1,4-Dioxane | - | Anhydrous solvent |

Procedure:

-

To an oven-dried Schlenk flask, add 5-bromo-2-benzyloxypyrimidine (1.0 equiv), bis(pinacolato)diboron (1.2 equiv), Pd(dppf)Cl₂ (0.03 equiv), and potassium acetate (3.0 equiv).

-

Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

-

Add anhydrous, degassed 1,4-dioxane via syringe.

-

Heat the reaction mixture to 80-90 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.

-

Wash the filtrate with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound, pinacol ester.[7]

The Suzuki-Miyaura reaction is a powerful tool for constructing biaryl and heteroaryl-aryl linkages, which are common motifs in pharmaceuticals.[8] The following is a general protocol for the coupling of the title compound with a generic aryl bromide.

Reaction Scheme:

-

This compound, pinacol ester + Aryl Bromide → 2-Benzyloxy-5-aryl-pyrimidine

Materials and Reagents:

| Reagent | Molar Equiv. | Notes |

| Aryl Bromide | 1.0 | Coupling partner |

| This compound, pinacol ester | 1.2 - 1.5 | Boron reagent |

| Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) | 0.01 - 0.05 | Catalyst |

| 2M Aqueous Sodium Carbonate (Na₂CO₃) | 2.0 - 3.0 | Base |

| Toluene or 1,4-Dioxane | - | Solvent |

Procedure:

-

In a reaction vessel, combine the aryl bromide (1.0 equiv), this compound, pinacol ester (1.2 equiv), and Pd(PPh₃)₄ (0.02 equiv).

-

Add the organic solvent (e.g., toluene) followed by the aqueous sodium carbonate solution.

-

Degas the mixture by bubbling an inert gas (e.g., Argon) through the solution for 15-20 minutes.

-

Heat the reaction mixture to 90-100 °C under an inert atmosphere and stir vigorously until the starting material is consumed (monitor by TLC or LC-MS). Reaction times can vary from 2 to 24 hours.

-

After cooling to room temperature, dilute the mixture with an organic solvent like ethyl acetate and transfer to a separatory funnel.

-

Separate the layers, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography or recrystallization to obtain the desired 2-benzyloxy-5-aryl-pyrimidine.[8][9]

Visualized Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate the synthesis of the title compound and its application in the Suzuki-Miyaura catalytic cycle.

Caption: Synthesis of this compound, pinacol ester.

Caption: Generalized Suzuki-Miyaura catalytic cycle.

Application in Drug Discovery

The pyrimidine core is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs, including anticancer (e.g., 5-fluorouracil), antiviral (e.g., zidovudine), and antibacterial (e.g., trimethoprim) agents.[2] Its ability to participate in hydrogen bonding and π-stacking interactions makes it an effective pharmacophore for engaging with biological targets such as kinases and other enzymes.[3][10]

This compound and its ester are valuable intermediates that allow for the introduction of a substituted pyrimidine ring into a target molecule, typically via Suzuki-Miyaura coupling.[8] This enables the exploration of structure-activity relationships (SAR) by synthesizing libraries of compounds with diverse substitutions at the 5-position of the pyrimidine ring. The benzyloxy group at the 2-position can be retained in the final molecule or can serve as a protecting group that can be removed or modified in later synthetic steps. The development of novel pyrimidine derivatives is an active area of research for targeting a wide range of diseases, including cancer, inflammation, and various infections.[3][11]

References

- 1. nbinno.com [nbinno.com]

- 2. scispace.com [scispace.com]

- 3. gsconlinepress.com [gsconlinepress.com]

- 4. benchchem.com [benchchem.com]

- 5. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions [organic-chemistry.org]

- 6. This compound, pinacol ester [cymitquimica.com]

- 7. Miyaura Borylation Reaction [organic-chemistry.org]

- 8. benchchem.com [benchchem.com]

- 9. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

The Benzyloxypyrimidine Scaffold: A Comprehensive Technical Guide to its Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzyloxypyrimidine core is a privileged heterocyclic scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Its synthetic tractability and the ability to readily modify its substitution patterns have made it a cornerstone for the development of novel therapeutic agents. This in-depth technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of benzyloxypyrimidine derivatives. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery and optimization of new chemical entities. This guide will delve into the anticancer, antiviral, and anti-inflammatory properties of these compounds, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and experimental workflows.

Core Synthesis Strategies

The synthesis of benzyloxypyrimidine derivatives is primarily achieved through two robust and versatile methods: the Williamson Ether Synthesis and Nucleophilic Aromatic Substitution (SNAr).[1]

-

Williamson Ether Synthesis: This classical method involves the reaction of a pyrimidinol with a benzyl halide in the presence of a base. The versatility of this reaction allows for the introduction of a diverse array of substituted benzyl groups, enabling fine-tuning of the molecule's properties.[1]

Core synthesis strategies for benzyloxypyrimidine derivatives.

Biological Activity and Quantitative Data

Benzyloxypyrimidine derivatives have been extensively investigated for a range of therapeutic applications, with significant findings in oncology, virology, and immunology.

Anticancer Activity

A primary focus of research on benzyloxypyrimidine derivatives has been their potential as anticancer agents. Many of these compounds exert their effects by inhibiting key enzymes involved in cancer cell proliferation and survival, such as dihydrofolate reductase (DHFR) and various protein kinases.

Dihydrofolate Reductase (DHFR) Inhibition: DHFR is a crucial enzyme in the synthesis of nucleotides, and its inhibition disrupts DNA replication, leading to cell death. The 2,4-diaminopyrimidine scaffold is a known pharmacophore for DHFR inhibition, and the addition of a benzyloxy group can significantly enhance potency.[1]

| Compound Class | Target Organism/Enzyme | IC50 | Reference |

| 2,4-diamino-5-(benzyloxy)pyrimidines | Staphylococcus aureus DHFR | Varies | [1] |

| 2,4-diamino-5-(benzyloxy)pyrimidines | Escherichia coli DHFR | Varies | [1] |

| 2,4-diamino-5-(benzyloxy)pyrimidines | Human DHFR | Varies | [1] |

Kinase Inhibition: Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer. Benzyloxypyrimidine derivatives have been developed as potent inhibitors of several kinases, including those in the PI3K/Akt/mTOR and VEGF signaling pathways.[1]

| Derivative Class | Target Kinase | IC50 (nM) | Reference |

| Pyrimidine Derivatives | PI3Kγ | 8 | BenchChem |

| Pyrimidine Derivatives | PI3Kα | 60 | BenchChem |

| Pyrimidine Derivatives | PI3Kβ | 270 | BenchChem |

| Pyrimidine Derivatives | PI3Kδ | 300 | BenchChem |

Antiviral Activity

Recent studies have highlighted the potential of benzyloxypyrimidine derivatives as antiviral agents, particularly against influenza viruses. These compounds can interfere with viral replication processes.

| Compound Class | Virus | Assay | EC50 (µM) | Reference |

| Dihydro-alkyloxy-benzyl-oxopyrimidines | Influenza A (H1N1) | Plaque Reduction | 9 | Yu et al. |

| Dihydro-alkyloxy-benzyl-oxopyrimidines | Influenza A (H3N2) | Plaque Reduction | 18 | Yu et al. |

| Dihydro-alkyloxy-benzyl-oxopyrimidines | Influenza B | Plaque Reduction | 33 | Yu et al. |

Anti-inflammatory Activity

Benzyloxypyrimidine derivatives have also demonstrated promising anti-inflammatory properties by targeting key mediators of the inflammatory response, such as cyclooxygenase (COX) enzymes and pro-inflammatory cytokines.

| Derivative Class | Target | Assay | IC50 (µM) | Reference |

| Morpholinopyrimidine derivatives | Nitric Oxide (NO) Production | Griess Assay | Varies | Hassan et al. |

| Pyrimidine derivatives | COX-2 | TMPD oxidation assay | Varies | Pyta et al. |

Signaling Pathways

The therapeutic effects of benzyloxypyrimidine derivatives are often mediated by their interaction with critical cellular signaling pathways. Understanding these pathways is essential for rational drug design and development.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers. Benzyloxypyrimidine-based kinase inhibitors can target key components of this pathway, such as PI3K, to halt uncontrolled cell growth.[1]

Inhibition of the PI3K/Akt/mTOR pathway by benzyloxypyrimidine derivatives.

VEGF Signaling Pathway

The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a key regulator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Inhibiting VEGFR, a receptor tyrosine kinase, is a validated anti-cancer strategy.[1]

Inhibition of the VEGF signaling pathway by benzyloxypyrimidine derivatives.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of benzyloxypyrimidine derivatives.

In Vitro Kinase Inhibition Assay

Principle: This assay measures the ability of a compound to inhibit the activity of a specific protein kinase. The kinase activity is typically determined by measuring the transfer of a phosphate group from ATP to a substrate.

Materials:

-

Purified recombinant kinase

-

Kinase-specific substrate (peptide or protein)

-

[γ-³²P]ATP or unlabeled ATP

-

Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 1 mM DTT)

-

Test compound (benzyloxypyrimidine derivative) dissolved in DMSO

-

96-well filter plates or phosphocellulose paper

-

Scintillation counter and scintillation fluid (for radiometric assay)

-

Luminescence plate reader and detection reagents (for ADP-Glo™ assay)

Procedure (Radiometric Assay):

-

Prepare a reaction mixture containing the kinase, substrate, and kinase buffer.

-

Add serial dilutions of the benzyloxypyrimidine derivative to the reaction mixture. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding a stop solution (e.g., phosphoric acid).

-

Spot the reaction mixture onto phosphocellulose paper or filter through a filter plate to capture the phosphorylated substrate.

-

Wash the paper/plate extensively to remove unincorporated [γ-³²P]ATP.

-

Quantify the amount of incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

General workflow for an in vitro kinase inhibition assay.

Dihydrofolate Reductase (DHFR) Inhibition Assay

Principle: This spectrophotometric assay measures the decrease in absorbance at 340 nm resulting from the oxidation of NADPH to NADP⁺ during the DHFR-catalyzed reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).

Materials:

-

Purified DHFR enzyme

-

Dihydrofolate (DHF)

-

NADPH

-

Assay buffer (e.g., 50 mM potassium phosphate, pH 7.5)

-

Test compound (benzyloxypyrimidine derivative) dissolved in DMSO

-

96-well UV-transparent microplate

-

Microplate spectrophotometer

Procedure:

-

In a 96-well plate, add the assay buffer, NADPH, and serial dilutions of the benzyloxypyrimidine derivative. Include appropriate controls.

-

Add the DHFR enzyme to each well and incubate for a pre-determined time (e.g., 10 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding DHF to all wells.

-

Immediately measure the decrease in absorbance at 340 nm over time (kinetic mode) using a microplate reader.

-

Determine the initial reaction velocity (rate of NADPH oxidation) for each concentration of the inhibitor.

-

Calculate the percentage of DHFR inhibition and determine the IC50 value.

MTT Cell Viability Assay

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to a purple formazan product.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the benzyloxypyrimidine derivative for a specified period (e.g., 48 or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Plaque Reduction Assay for Antiviral Activity

Principle: This assay quantifies the ability of a compound to inhibit the cytopathic effect of a lytic virus. The reduction in the number of viral plaques (areas of cell death) in the presence of the compound is a measure of its antiviral activity.

Materials:

-

Susceptible host cell line

-

Lytic virus stock

-

Cell culture medium

-

Overlay medium (containing, for example, methylcellulose or agarose to restrict virus spread)

-

Test compound (benzyloxypyrimidine derivative)

-

Crystal violet staining solution

-

6- or 12-well cell culture plates

Procedure:

-

Seed host cells in multi-well plates to form a confluent monolayer.

-

Prepare serial dilutions of the virus and infect the cell monolayers to determine the viral titer that produces a countable number of plaques.

-

In a separate experiment, pre-incubate the cell monolayers with various concentrations of the benzyloxypyrimidine derivative for 1-2 hours.

-

Infect the cells with a known amount of virus (e.g., 100 plaque-forming units per well).

-

After a 1-hour adsorption period, remove the virus inoculum and add the overlay medium containing the corresponding concentration of the test compound.

-

Incubate the plates for several days until plaques are visible.

-

Fix the cells with a fixative (e.g., formaldehyde) and stain with crystal violet.

-

Count the number of plaques in each well.

-

Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound) and determine the EC50 value.

TNF-α and IL-6 Inhibition Assay

Principle: This enzyme-linked immunosorbent assay (ELISA) measures the amount of pro-inflammatory cytokines (TNF-α and IL-6) secreted by immune cells (e.g., macrophages) in response to an inflammatory stimulus, and the ability of a compound to inhibit this secretion.

Materials:

-

Immune cells (e.g., RAW 264.7 macrophages or human peripheral blood mononuclear cells)

-

Inflammatory stimulus (e.g., lipopolysaccharide - LPS)

-

Test compound (benzyloxypyrimidine derivative)

-

Commercial ELISA kits for TNF-α and IL-6

-

96-well cell culture plates and ELISA plates

-

Microplate reader

Procedure:

-

Seed the immune cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with serial dilutions of the benzyloxypyrimidine derivative for 1 hour.

-

Stimulate the cells with LPS to induce the production of TNF-α and IL-6. Include unstimulated and vehicle-treated controls.

-

Incubate the cells for an appropriate time (e.g., 6-24 hours).

-

Collect the cell culture supernatants.

-

Quantify the concentration of TNF-α and IL-6 in the supernatants using the respective ELISA kits according to the manufacturer's instructions.

-

Calculate the percentage of cytokine inhibition for each compound concentration and determine the IC50 value.

Conclusion

The benzyloxypyrimidine scaffold represents a highly versatile and promising platform for the discovery of novel therapeutic agents. Its derivatives have demonstrated significant potential as anticancer, antiviral, and anti-inflammatory agents. The synthetic accessibility of this scaffold allows for extensive structure-activity relationship studies, facilitating the optimization of potency, selectivity, and pharmacokinetic properties. This technical guide provides a foundational resource for researchers in the field, summarizing key biological activities, providing detailed experimental protocols, and illustrating the underlying mechanisms of action. Further exploration of the benzyloxypyrimidine chemical space is warranted to unlock its full therapeutic potential.

References

An In-depth Technical Guide to Pyrimidine Boronic Acids in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrimidine boronic acids have emerged as a versatile and powerful class of molecules in modern drug discovery. This technical guide provides a comprehensive overview of their synthesis, biological applications, and the experimental methodologies used in their evaluation. The unique chemical properties of the boronic acid moiety, combined with the diverse biological roles of the pyrimidine scaffold, make these compounds promising candidates for the development of novel therapeutics targeting a range of diseases, including cancer and infectious diseases.

The pyrimidine ring is a fundamental component of nucleic acids and is prevalent in numerous biologically active compounds.[1] Its ability to participate in various biological interactions has made it a privileged scaffold in medicinal chemistry. The incorporation of a boronic acid group introduces a unique reactive center capable of forming reversible covalent bonds with active site serine, threonine, or cysteine residues in target enzymes. This mode of inhibition can lead to high potency and selectivity.

This guide will delve into the synthesis of key pyrimidine boronic acid building blocks, their application as enzyme inhibitors, and the detailed experimental protocols for their synthesis and biological characterization.

Data Presentation: Quantitative Analysis of Pyrimidine Boronic Acid Inhibitors

The following tables summarize the quantitative data for representative pyrimidine boronic acid inhibitors against various enzyme targets.

| Compound ID | Target Enzyme | R Group | Enzymatic IC50 (nM) | A549 Cell IC50 (µM) | RPMI8226 Cell IC50 (µM) | Reference |

| 17 | VCP/p97 | 4-(methylsulfonyl)benzyl | 54.7 | 2.80 | 0.86 | [1][2] |

Table 1: Inhibitory activity of a pyrimidine boronic acid derivative against Valosin-Containing Protein (VCP/p97). IC50 values represent the concentration required for 50% inhibition of enzyme activity or cell viability.

Signaling Pathways and Experimental Workflows

Visual representations of key signaling pathways and experimental workflows are provided below to illustrate the biological context and methodologies associated with pyrimidine boronic acids.

Experimental Protocols

Synthesis of 2-Chloropyrimidine-5-boronic Acid

Materials:

-

5-Bromo-2-chloropyrimidine

-

n-Butyllithium (n-BuLi) in hexanes

-

Triisopropyl borate

-

Tetrahydrofuran (THF), anhydrous

-

Toluene, anhydrous

-

Hydrochloric acid (HCl), 1N

-

Ethyl acetate

-

Diethyl ether

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Argon or Nitrogen gas

-

Dry ice/acetone bath

Procedure:

-

Under an inert atmosphere (argon or nitrogen), dissolve 5-bromo-2-chloropyrimidine (1.0 eq) in a mixture of anhydrous THF and toluene (4:1 v/v).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 eq) dropwise to the cooled solution, maintaining the temperature at -78 °C.

-

Stir the reaction mixture at -78 °C for 1 hour.

-

Add triisopropyl borate (1.2 eq) dropwise, ensuring the temperature remains at -78 °C.

-

After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional hour.

-

Quench the reaction by adding 1N HCl until the pH is acidic (pH ~2-3).

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic phase under reduced pressure to yield the crude product.

-

The crude 2-chloropyrimidine-5-boronic acid can be purified by recrystallization or column chromatography.

Synthesis of 2-Aminopyrimidine-5-boronic Acid Pinacol Ester

Materials:

-

2-Amino-5-bromopyrimidine

-

Bis(pinacolato)diboron

-

Potassium acetate

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

1,4-Dioxane, anhydrous

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Celite

Procedure:

-

To a reaction vessel, add 2-amino-5-bromopyrimidine (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (3.0 eq), and Pd(dppf)Cl₂ (0.1 eq).

-

Add anhydrous 1,4-dioxane to the vessel and degas the mixture.

-

Heat the reaction mixture at 80-90 °C under an inert atmosphere for several hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

-

Wash the filtrate with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 2-aminopyrimidine-5-boronic acid pinacol ester.

Microwave-Assisted Suzuki-Miyaura Coupling

Materials:

-

Halogenated pyrimidine (e.g., 2-chloropyrimidine-5-boronic acid) (1.0 eq)

-

Aryl or heteroaryl boronic acid/ester (1.1 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (0.05 eq)

-

Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 eq)

-

Solvent (e.g., 1,4-dioxane/water, DMF, toluene)

-

Microwave reactor vial

Procedure:

-

In a microwave reactor vial, combine the halogenated pyrimidine, the boronic acid/ester, the palladium catalyst, and the base.

-

Add the solvent and seal the vial.

-

Place the vial in the microwave reactor and irradiate at the desired temperature (e.g., 100-150 °C) for the specified time (e.g., 10-30 minutes).

-

After the reaction is complete, cool the vial to room temperature.

-

Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

VCP/p97 ATPase Activity Assay

This assay measures the ATPase activity of VCP/p97 by quantifying the amount of inorganic phosphate (Pi) released from ATP hydrolysis using a malachite green-based detection reagent.

Materials:

-

Purified recombinant human VCP/p97 protein

-

Assay buffer (50 mM Tris-HCl, pH 7.5, 15 mM MgCl₂, 1 mM DTT)

-

ATP solution

-

Test compound (pyrimidine boronic acid)

-

Malachite green reagent

-

96-well microplate

-

Plate reader

Procedure:

-

Prepare serial dilutions of the test compound in the assay buffer.

-

In a 96-well plate, add the purified VCP/p97 enzyme to each well (except for the no-enzyme control).

-

Add the test compound at various concentrations to the respective wells. Add vehicle (e.g., DMSO) to the control wells.

-

Pre-incubate the plate at room temperature for a specified time (e.g., 15 minutes).

-

Initiate the reaction by adding ATP to all wells.

-

Incubate the plate at 37 °C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding the malachite green reagent.

-

Incubate at room temperature for color development.

-

Measure the absorbance at a specific wavelength (e.g., 620 nm) using a plate reader.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

IRAK4 Kinase Activity Assay

This assay measures the kinase activity of IRAK4 by quantifying the phosphorylation of a substrate peptide.

Materials:

-

Purified recombinant human IRAK4 enzyme

-

Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

-

Substrate peptide (e.g., Myelin Basic Protein)

-

ATP (radiolabeled or with a detection system like ADP-Glo™)

-

Test compound (pyrimidine boronic acid)

-

96-well microplate

-

Detection system (e.g., scintillation counter or luminometer)

Procedure:

-

Prepare serial dilutions of the test compound in the kinase assay buffer.

-

In a 96-well plate, add the IRAK4 enzyme and the substrate peptide to each well.

-

Add the test compound at various concentrations to the respective wells. Add vehicle to the control wells.

-

Pre-incubate the plate at room temperature.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30 °C for a defined period.

-

Stop the reaction (e.g., by adding EDTA or a specific stop reagent).

-

Detect the amount of phosphorylated substrate using the chosen detection method.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

β-Lactamase Inhibition Assay (Nitrocefin Assay)

This spectrophotometric assay utilizes the chromogenic cephalosporin substrate, nitrocefin, to measure β-lactamase activity.

Materials:

-

Purified β-lactamase enzyme

-

Nitrocefin solution

-

Assay buffer (e.g., phosphate-buffered saline, pH 7.0)

-

Test compound (pyrimidine boronic acid)

-

96-well microplate

-

Spectrophotometer or plate reader

Procedure:

-

Prepare serial dilutions of the test compound in the assay buffer.

-

In a 96-well plate, add the β-lactamase enzyme to each well.

-

Add the test compound at various concentrations to the respective wells. Add vehicle to the control wells.

-

Pre-incubate the plate at room temperature.

-

Initiate the reaction by adding the nitrocefin solution to each well.

-

Immediately monitor the change in absorbance at 486 nm over time. The hydrolysis of nitrocefin results in a color change from yellow to red.

-

Determine the initial reaction rates from the linear portion of the absorbance versus time plots.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Conclusion

Pyrimidine boronic acids represent a promising class of compounds for drug discovery, offering a unique combination of a biologically relevant scaffold and a versatile reactive group. The synthetic methodologies and biological evaluation protocols detailed in this guide provide a solid foundation for researchers and drug development professionals to explore and advance this exciting area of medicinal chemistry. Further investigation into the structure-activity relationships and the exploration of novel pyrimidine boronic acid derivatives targeting a wider range of enzymes will undoubtedly lead to the discovery of new and effective therapeutic agents.

References

The Strategic Role of 2-Benzyloxypyrimidine-5-boronic Acid in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: In the landscape of contemporary drug discovery, the pyrimidine nucleus stands as a cornerstone scaffold, integral to the architecture of numerous therapeutic agents. When functionalized with a boronic acid moiety, its utility is significantly amplified, offering a versatile handle for carbon-carbon bond formation through palladium-catalyzed cross-coupling reactions. This guide focuses on a particularly valuable building block, 2-Benzyloxypyrimidine-5-boronic acid, delving into its synthesis, properties, and strategic application in the generation of bioactive molecules, with a particular emphasis on kinase inhibitors. The benzyloxy group at the 2-position offers a unique combination of steric and electronic properties, often enhancing binding affinities to biological targets, while the 5-boronic acid group provides a reactive center for the facile construction of diverse chemical libraries.

Core Synthesis and Physicochemical Properties

The synthesis of this compound is typically achieved through a two-step process, starting from the commercially available 5-bromo-2-chloropyrimidine. The initial step involves a nucleophilic aromatic substitution to introduce the benzyloxy group, followed by a lithium-halogen exchange and subsequent borylation to yield the target boronic acid.

Physicochemical Data:

| Property | Value |

| Molecular Formula | C₁₁H₁₁BN₂O₃ |

| Molecular Weight | 229.03 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in methanol, DMF, and DMSO |

Experimental Protocols

Synthesis of 2-(Benzyloxy)-5-bromopyrimidine

This protocol details the synthesis of the key intermediate, 2-(Benzyloxy)-5-bromopyrimidine, from 5-bromo-2-chloropyrimidine and benzyl alcohol.

Materials:

-

5-bromo-2-chloropyrimidine

-

Benzyl alcohol

-

Potassium tert-butoxide

-

N,N-Dimethylformamide (DMF)

-

Water

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

To a round-bottom flask containing DMF, add 5-bromo-2-chloropyrimidine (1.0 eq) and benzyl alcohol (1.1 eq) at room temperature.[1]

-

Stir the mixture to ensure homogeneity.

-

Slowly add potassium tert-butoxide (1.5 eq) portion-wise to the reaction mixture.[1]

-

Continue stirring the reaction at room temperature for 2 hours, monitoring the progress by thin-layer chromatography (TLC).[1]

-

Upon completion, quench the reaction by the addition of water.

-

The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to yield 2-(Benzyloxy)-5-bromopyrimidine as a solid.[1]

Synthesis of this compound

This protocol describes the conversion of 2-(Benzyloxy)-5-bromopyrimidine to the target boronic acid via a lithium-halogen exchange followed by borylation.

Materials:

-

2-(Benzyloxy)-5-bromopyrimidine

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Triisopropyl borate

-

Hydrochloric acid (1M)

-

Dry ice/acetone bath

-

Schlenk flask

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve 2-(Benzyloxy)-5-bromopyrimidine (1.0 eq) in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Add n-BuLi in hexanes (1.1 eq) dropwise to the stirred solution, maintaining the temperature at -78 °C. Stir for 1 hour at this temperature.

-

Slowly add triisopropyl borate (1.2 eq) to the reaction mixture at -78 °C.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the careful addition of 1M hydrochloric acid, and stir for 1 hour.

-

Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography or recrystallization to afford this compound.

Suzuki-Miyaura Cross-Coupling Reaction

This general protocol outlines the use of this compound in a Suzuki-Miyaura cross-coupling reaction with an aryl halide.

Materials:

-

This compound (1.0 eq)

-

Aryl or heteroaryl halide (1.1 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

-

Base (e.g., K₂CO₃, 2.0 eq)

-

Solvent (e.g., 1,4-dioxane/water mixture)

-

Reaction vial

-

Inert atmosphere apparatus

Procedure:

-

In a reaction vial, combine this compound, the aryl halide, the palladium catalyst, and the base.

-

Seal the vial and purge with an inert gas (argon or nitrogen).

-

Add the degassed solvent system.

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting materials are consumed (monitored by TLC or LC-MS).[2]

-

After cooling to room temperature, dilute the mixture with an organic solvent and wash with water and brine.

-

Dry the organic layer, filter, and concentrate.

-

Purify the crude product by flash column chromatography to obtain the desired coupled product.

Application in Medicinal Chemistry: Targeting Kinase Signaling Pathways

The 2-benzyloxypyrimidine scaffold is a privileged structure in the design of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The PI3K/Akt/mTOR and VEGF signaling pathways are two such critical pathways that are frequently hyperactivated in malignancies, making them prime targets for therapeutic intervention.[3][4][5][6]

The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[3] Its aberrant activation is a frequent event in many human cancers.[3] Inhibitors targeting key nodes in this pathway, such as PI3K, Akt, and mTOR, have shown significant therapeutic promise.[4][7][8]

Caption: The PI3K/Akt/mTOR signaling cascade.

Derivatives of 2-benzyloxypyrimidine can be designed to act as ATP-competitive inhibitors of these kinases, occupying the ATP-binding pocket and preventing the phosphorylation of downstream substrates.

The VEGF Signaling Pathway

The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a key regulator of angiogenesis, the formation of new blood vessels.[9] In cancer, tumors induce angiogenesis to ensure a supply of nutrients and oxygen for their growth and metastasis.[9] Inhibiting the VEGF pathway is therefore a well-established anti-cancer strategy.[5][6][10]

Caption: The VEGF signaling pathway in endothelial cells.

Small molecule inhibitors, including those with a 2-benzyloxypyrimidine core, can target the intracellular tyrosine kinase domain of the VEGF receptor, preventing its autophosphorylation and the activation of downstream signaling cascades.[11]

Structure-Activity Relationship (SAR) and Quantitative Data

Table of Kinase Inhibitory Activities for Related Pyrimidine Derivatives:

| Compound Class | Target Kinase | IC₅₀ (nM) |

| Pyrazolopyrimidine | BTK | <100 |

| Pyrazolopyrimidine | PI3Kδ | <10 |

| Thienopyrimidine | JAK2 | 8001 (µM) |

| 4-Anilinoquinazoline | VEGFR-2 | 470 (µM) |

| Pyrazolopyrimidine | PI3Kδ | 0.7 |

| Pyrazolopyrimidine | PI3Kγ | 33 |

Note: The data presented are for structurally related compounds and are intended to be illustrative of the potential of the 2-benzyloxypyrimidine scaffold.

The benzyloxy group at the 2-position can form crucial hydrophobic interactions within the ATP-binding pocket of kinases. Modifications to the benzyl ring, such as the introduction of electron-donating or -withdrawing groups, can fine-tune the electronic properties and steric bulk of the molecule, thereby modulating its binding affinity and selectivity. The 5-position, functionalized via the boronic acid, allows for the exploration of a wide chemical space by introducing various aryl and heteroaryl moieties through Suzuki-Miyaura coupling. This systematic variation is key to developing potent and selective inhibitors.

Experimental and Synthetic Workflows

The following diagrams illustrate the logical flow of the synthesis and application of this compound.

Caption: Synthetic workflow for this compound.

Caption: Experimental workflow for drug discovery application.

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its synthesis is straightforward, and its dual functionality allows for the creation of diverse molecular libraries. The inherent biological relevance of the 2-benzyloxypyrimidine scaffold, particularly in the context of kinase inhibition, makes this reagent a powerful tool for the development of novel therapeutics targeting critical signaling pathways in cancer and other diseases. The strategic use of this compound in Suzuki-Miyaura cross-coupling reactions enables the systematic exploration of structure-activity relationships, paving the way for the discovery of next-generation targeted therapies.

References

- 1. 2-BENZYLOXY-5-BROMO-PYRIMIDINE | 742058-39-5 [chemicalbook.com]

- 2. 5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ahajournals.org [ahajournals.org]

- 6. Frontiers | Recent advances of anti-angiogenic inhibitors targeting VEGF/VEGFR axis [frontiersin.org]

- 7. New inhibitors of the PI3K-Akt-mTOR pathway: insights into mTOR signaling from a new generation of Tor Kinase Domain Inhibitors (TORKinibs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 9. scbt.com [scbt.com]

- 10. drugs.com [drugs.com]

- 11. Therapeutic Inhibition of VEGF Signaling and Associated Nephrotoxicities - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical Underpinnings and Synthetic Utility of 2-Benzyloxypyrimidine-5-boronic acid: A Technical Guide for Chemical Researchers

An in-depth exploration of the computational characteristics, synthetic protocols, and biological relevance of 2-Benzyloxypyrimidine-5-boronic acid, tailored for researchers, scientists, and professionals in drug development.

Introduction

Pyrimidine boronic acids are a class of heterocyclic organic compounds that have garnered significant attention in medicinal chemistry and materials science. The pyrimidine scaffold is a ubiquitous motif in a plethora of biologically active molecules, including several approved drugs. The incorporation of a boronic acid functionality at the 5-position of the pyrimidine ring provides a versatile handle for the construction of complex molecular architectures through transition metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This compound, in particular, is a valuable building block that combines the key features of the pyrimidine core with a benzyloxy substituent at the 2-position, which can influence its electronic properties and metabolic stability. This technical guide provides a comprehensive overview of the theoretical studies, experimental protocols, and potential biological context of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This information is crucial for its appropriate handling, storage, and application in synthetic chemistry.

| Property | Value |

| Molecular Formula | C₁₁H₁₁BN₂O₃ |

| Molecular Weight | 229.03 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in organic solvents such as DMSO, DMF, and methanol |

| Storage Conditions | Store in a cool, dry, and well-ventilated area. Keep container tightly sealed. |

Theoretical Studies

Computational chemistry provides valuable insights into the structural and electronic properties of molecules, aiding in the prediction of their reactivity and potential biological activity. Theoretical studies on this compound have been conducted using methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) to elucidate its molecular structure, conformational preferences, and electronic characteristics.[1][2]

Computational Methods

The theoretical data presented below were primarily derived from calculations performed using the Gaussian 09W program.[2] The ground state geometry, dipole moment, polarizability, and hyperpolarizability were determined using both HF/6-311++G(d,p) and B3LYP/6-311++G(d,p) levels of theory.[1][2] The ¹H and ¹³C NMR chemical shifts were calculated using the Gauge-Independent Atomic Orbital (GIAO) approach at the B3LYP/6-311+G(2d,p) and HF/6-31G(d) levels.[1]

Calculated Electronic and Structural Properties

The following tables summarize the key quantitative data obtained from these computational studies.

Table 2: Calculated Electronic Properties of this compound [1][2]

| Parameter | B3LYP/6-311++G(d,p) | HF/6-311++G(d,p) |

| Dipole Moment (μ) | 1.20 Debye | 1.58 Debye |

| Mean Polarizability (α) | 2.05 x 10⁻²³ esu | 1.84 x 10⁻²³ esu |

| First Static Hyperpolarizability (β) | 1.25 x 10⁻³⁰ esu | 1.07 x 10⁻³⁰ esu |

| E HOMO | -0.250 a.u. | -0.325 a.u. |

| E LUMO | -0.052 a.u. | 0.098 a.u. |

| Energy Gap (ΔEg) | 0.198 a.u. | 0.423 a.u. |

Table 3: Selected Calculated ¹H and ¹³C NMR Chemical Shifts (ppm) of this compound [1]

| Atom | Calculated ¹³C Shift (B3LYP) | Calculated ¹H Shift (B3LYP) |

| C2 | 163.8 | - |

| C4 | 158.9 | 8.8 |

| C5 | 118.5 | - |

| C6 | 158.9 | 8.8 |

| C7 (CH₂) | 68.5 | 5.4 |

| C8 (Ph-C1) | 136.2 | - |

| C9/C13 (Ph-C2/C6) | 128.7 | 7.4 |

| C10/C12 (Ph-C3/C5) | 128.5 | 7.3 |

| C11 (Ph-C4) | 128.3 | 7.3 |

| B | - | - |

| O-H | - | 5.5 |

Experimental Protocols

The following sections provide detailed, representative methodologies for the synthesis of this compound and its application in a Suzuki-Miyaura cross-coupling reaction.

Synthesis of this compound

The synthesis of this compound can be achieved via a lithium-halogen exchange reaction of a 5-bromo-2-benzyloxypyrimidine precursor, followed by borylation with a trialkyl borate.

Step 1: Preparation of 5-Bromo-2-benzyloxypyrimidine

A plausible synthetic route to the precursor, 5-bromo-2-benzyloxypyrimidine, involves the nucleophilic substitution of a dihalopyrimidine.

Workflow for the Synthesis of the Precursor

Experimental Details:

-

To a stirred suspension of sodium hydride (1.1 eq.) in anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., argon or nitrogen) at 0 °C, a solution of benzyl alcohol (1.0 eq.) in anhydrous DMF is added dropwise.

-

The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 1 hour.

-

A solution of 5-bromo-2-chloropyrimidine (1.0 eq.) in anhydrous DMF is then added dropwise to the reaction mixture at room temperature.

-

The reaction is stirred at room temperature for 12-18 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction is carefully quenched with water and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford 5-bromo-2-benzyloxypyrimidine.

Step 2: Lithiation-Borylation to form this compound

Workflow for the Final Product Synthesis

Experimental Details:

-

A solution of 5-bromo-2-benzyloxypyrimidine (1.0 eq.) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere.

-

n-Butyllithium (1.1 eq., typically as a solution in hexanes) is added dropwise to the stirred solution, maintaining the temperature at -78 °C. The mixture is stirred at this temperature for 1-2 hours.

-

Triisopropyl borate (1.2 eq.) is then added dropwise to the reaction mixture at -78 °C.

-

The reaction is allowed to slowly warm to room temperature and stirred for an additional 12-18 hours.

-

The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.

-

The mixture is extracted with an organic solvent such as ethyl acetate. The aqueous layer is then acidified (e.g., to pH 2-3 with 1N HCl) and extracted again with ethyl acetate.

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield this compound, which may be further purified by recrystallization.

Representative Suzuki-Miyaura Cross-Coupling Reaction

This compound is a valuable substrate for Suzuki-Miyaura coupling reactions to form C-C bonds.

General Workflow for Suzuki-Miyaura Coupling

Experimental Details:

-